2-Bromo-1,3-dichloro-5-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of bromo-fluorobenzene derivatives is often achieved through multi-step reactions involving halogenation, lithiation, and exchange reactions. For instance, 1-bromo-2-fluorobenzenes can be synthesized from bromo-lithio exchange reactions followed by reactions with isothiocyanates and isocyanates to yield various products . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves diazotization and bromination steps . These methods suggest that the synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene could similarly involve strategic halogenation and functional group manipulations.
Molecular Structure Analysis
The molecular structure and conformation of brominated benzenes can be determined using spectroscopic methods and crystallography. For example, 1-Bromo-2,3,5,6-tetramethylbenzene has been shown to have two stable crystalline phases, with the molecular conformation confirmed by X-ray diffraction . This indicates that the molecular structure of 2-Bromo-1,3-dichloro-5-fluorobenzene could also be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Bromo-fluorobenzene compounds can undergo various chemical reactions, including carbonylative transformations with different nucleophiles to form heterocycles . The presence of bromine and fluorine atoms in these compounds can facilitate such transformations, suggesting that 2-Bromo-1,3-dichloro-5-fluorobenzene may also be a versatile intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the influence of bromine and fluorine on the benzene geometry and vibrational modes has been discussed . Additionally, the electronic properties, such as absorption wavelengths and frontier molecular orbital energies, can be analyzed using time-dependent DFT (TD-DFT) . These studies provide a foundation for understanding the properties of 2-Bromo-1,3-dichloro-5-fluorobenzene, which likely shares similar characteristics due to the presence of halogen atoms.
Scientific Research Applications
Photoactive Cross-linking Reagents
2-Bromo-1,3-dichloro-5-fluorobenzene and its derivatives have been explored for their potential in polymer chemistry. The triazidation of similar halogenated benzenes has been studied, revealing that these compounds can undergo selective reactions to form triazidobenzenes. Such products may find practical use as photoactive cross-linking reagents, offering new opportunities for the development of novel polymeric materials with enhanced properties (Chapyshev & Chernyak, 2013).
Synthesis of Fluorinated Benzoic Acids
The compound has been implicated in studies exploring the chemoselectivity of cobalt-catalysed carbonylation reactions. These reactions are significant for synthesizing various fluorobenzoic acid derivatives from halogenated benzenes, demonstrating a method to produce these valuable chemical intermediates efficiently. This research underscores the importance of 2-Bromo-1,3-dichloro-5-fluorobenzene in developing universal preparation methods for fluorinated organic compounds, highlighting its role in facilitating advancements in organic synthesis (Boyarskiy et al., 2010).
Mechanistic Insights in Organic Reactions
Further, the electrochemical reductive cleavage of carbon–heteroatom bonds in halogenated benzene derivatives, including those similar to 2-Bromo-1,3-dichloro-5-fluorobenzene, offers mechanistic insights into the reactions involving these compounds. Such studies are crucial for understanding the fundamental processes in organic chemistry, particularly the dynamics of electron transfer and the role of radical intermediates in reaction mechanisms (Prasad & Sangaranarayanan, 2004).
Photodissociation Studies
Investigations into the ultraviolet photodissociation of halogenated benzenes, akin to 2-Bromo-1,3-dichloro-5-fluorobenzene, provide valuable information on the energy distributions of photofragments. These studies contribute to a deeper understanding of the photophysics and photochemistry of halogenated aromatic compounds, which is essential for applications in materials science and the development of light-responsive materials (Gu et al., 2001).
Safety And Hazards
2-Bromo-1,3-dichloro-5-fluorobenzene may be harmful if swallowed and enters airways . It can cause skin irritation and may cause an allergic skin reaction . It may also cause respiratory irritation and can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-bromo-1,3-dichloro-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXAPJFZNJFFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611326 | |
Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-dichloro-5-fluorobenzene | |
CAS RN |
263333-82-0 | |
Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263333820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-dichloro-5-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B738PS7GSP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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